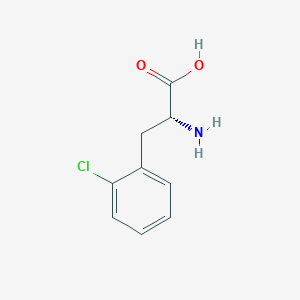

H-D-Phe(2-Cl)-OH

Description

Overview of 2-Chloro-D-phenylalanine as a Halogenated D-Amino Acid Derivative

2-Chloro-D-phenylalanine is a synthetic, non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used by nature to build proteins. It is a derivative of the essential amino acid D-phenylalanine, distinguished by the substitution of a hydrogen atom with a chlorine atom at the second (ortho) position of the phenyl ring. chemimpex.comvulcanchem.com This seemingly minor alteration significantly modifies the molecule's steric and electronic properties compared to its parent compound. vulcanchem.com

As a member of the halogenated D-amino acid family, 2-Chloro-D-phenylalanine is part of a class of compounds that has garnered substantial interest in various scientific fields. mdpi.com The introduction of a halogen atom, such as chlorine, can profoundly impact a molecule's biological activity, stability, and binding characteristics. nih.govencyclopedia.pub These "unnatural" D-amino acids are increasingly utilized as building blocks in the synthesis of pharmaceuticals and other fine chemicals due to their unique properties. mdpi.com

| Property | Value |

| Synonyms | D-Phe(2-Cl)-OH, o-Chloro-D-phenylalanine, H-D-Phe(2-Cl)-OH |

| CAS Number | 80126-50-7 |

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 199.6 g/mol |

| Appearance | Off-white powder |

| Melting Point | 209-215°C |

| Table 1: Physicochemical Properties of 2-Chloro-D-phenylalanine. Data sourced from multiple chemical suppliers. chemimpex.com |

Historical Context of Halogenated Phenylalanine Derivatives in Biochemical and Pharmaceutical Sciences

The exploration of halogenated amino acids, including derivatives of phenylalanine, has a rich history rooted in the desire to understand and manipulate biological processes. Initially, compounds like p-chlorophenylalanine (PCPA) were synthesized and studied for their ability to inhibit enzymes involved in neurotransmitter synthesis, such as tryptophan hydroxylase. caymanchem.comnih.gov This research was pivotal in elucidating the roles of specific neurotransmitters, like serotonin (B10506), in various physiological and behavioral functions. caymanchem.comnih.gov

Over time, the focus expanded to include a wider array of halogenated phenylalanine derivatives, driven by advancements in synthetic chemistry and a deeper understanding of structure-activity relationships. sci-hub.se Scientists began to appreciate that halogenation could be a powerful tool to modulate the properties of peptides and other bioactive molecules. nih.govencyclopedia.pub This led to the synthesis of various fluorinated, chlorinated, and brominated phenylalanine analogs for incorporation into peptides, with the aim of enhancing their stability, binding affinity, and therapeutic potential. nih.govahajournals.org The development of protected derivatives, such as those with Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups, further facilitated their use in solid-phase peptide synthesis. vulcanchem.comchemimpex.com

Significance of 2-Chloro-D-phenylalanine in Contemporary Research Disciplines

The unique structural and chemical properties of 2-Chloro-D-phenylalanine have made it a valuable tool in several areas of modern scientific inquiry.

Role in Drug Discovery and Development

2-Chloro-D-phenylalanine serves as a crucial building block in the synthesis of novel pharmaceutical compounds. chemimpex.comchemimpex.com Its incorporation into drug candidates can enhance their binding affinity and selectivity for specific biological targets. This is particularly relevant in the development of treatments for neurological disorders, where it can act as an inhibitor of enzymes involved in neurotransmitter pathways. chemimpex.com Furthermore, its use in creating peptide-based drugs and peptidomimetics allows for the design of therapeutics with improved pharmacokinetic profiles. vulcanchem.comchemimpex.com Research has also explored its potential in developing new antiviral agents, such as inhibitors of the HIV-1 capsid protein. nih.gov

Utility in Biochemical Research

In the field of biochemical research, 2-Chloro-D-phenylalanine is instrumental in studies investigating protein synthesis, enzyme activity, and metabolic pathways. chemimpex.com By acting as an analog of natural amino acids, it can be used to probe the active sites of enzymes and understand their mechanisms of action. chemimpex.com For instance, its ability to selectively inhibit enzymes like phenylalanine hydroxylase makes it a valuable tool for studying metabolic disorders related to phenylalanine metabolism. chemimpex.com The introduction of this halogenated amino acid into peptides can also help in dissecting the forces that govern protein folding and stability. nih.gov

Importance in Neuroscience Studies

The influence of 2-Chloro-D-phenylalanine on neurotransmitter systems makes it particularly important in neuroscience research. chemimpex.com It is employed to study the mechanisms underlying mood regulation, cognitive functions, and neurological disorders. By modulating the activity of certain receptors and enzymes in the brain, it helps researchers to investigate the roles of neurotransmitters like dopamine (B1211576) and serotonin in both normal and pathological states. Some studies have indicated its potential in addressing disorders related to neurotransmitter imbalances.

Stereochemical Considerations and Enantiomeric Purity in Research

The stereochemistry of 2-Chloro-D-phenylalanine is a fundamental aspect that profoundly influences its utility and activity in scientific research. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: 2-Chloro-D-phenylalanine and 2-Chloro-L-phenylalanine (B556779). The "D" configuration signifies that the amino group is on the right side in a Fischer projection, analogous to D-glyceraldehyde. This D-isomer is not naturally incorporated into proteins in most organisms, which makes it particularly interesting for designing peptides with enhanced stability against proteolysis.

The biological activity of chiral molecules is often highly dependent on their stereoisomeric form. nih.gov One enantiomer may exhibit potent biological effects, while the other could be less active or even elicit undesirable responses. bartleby.com Therefore, ensuring high enantiomeric purity is crucial for obtaining reliable and interpretable results in research studies involving 2-Chloro-D-phenylalanine. The presence of the L-enantiomer as an impurity can lead to ambiguous findings and misinterpretation of the compound's specific effects.

Several analytical techniques are employed to determine and confirm the enantiomeric purity of 2-Chloro-D-phenylalanine. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary method for resolving and quantifying the enantiomers. nih.gov This technique allows for the separation of the D- and L-isomers, providing precise measurements of enantiomeric excess (ee), which is a measure of the purity of a chiral substance. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to verify the structural integrity and stereochemistry of the compound.

The synthesis of enantiomerically pure 2-Chloro-D-phenylalanine presents a significant chemical challenge, as many synthetic routes can lead to racemization—the formation of an equal mixture of both enantiomers. To overcome this, researchers have developed asymmetric synthesis strategies. One such approach involves enzymatic resolution, which utilizes D-specific hydrolases to selectively produce the desired D-isomer while preserving its stereochemical integrity. Another method is the stereoinversion of the more readily available L-amino acids. For instance, a biocatalytic cascade using L-amino acid deaminase and D-amino acid dehydrogenase has been shown to convert 2-chloro-L-phenylalanine into 2-chloro-D-phenylalanine with a high conversion rate and excellent optical purity (>99% ee).

Below are tables summarizing key data related to the stereochemical analysis and synthesis of 2-Chloro-D-phenylalanine.

Table 1: Chiral HPLC Analysis of Chlorinated Phenylalanine Enantiomers

This table presents the retention times for 2-chloro-L-phenylalanine and 2-chloro-D-phenylalanine as determined by HPLC analysis, demonstrating the effective separation of the two enantiomers.

| Compound | Retention Time (minutes) |

| 2-chloro-L-phenylalanine | 37.66 |

| 2-chloro-D-phenylalanine | 34.227 |

Table 2: Biocatalytic Synthesis of D-Amino Acids

This table showcases the efficiency of a whole-cell biocatalyst in converting various L-amino acids, including 2-chloro-L-phenylalanine, into their corresponding D-enantiomers. The data highlights the high conversion rates and optical purities achieved.

| Substrate (L-amino acid) | Conversion Rate (%) | Optical Purity (ee %) |

| 2-chloro-L-phenylalanine | 100 | >99 |

| 3-chloro-L-phenylalanine | 100 | >99 |

| 4-chloro-L-phenylalanine | 100 | >99 |

| L-Phenylalanine | 100 | >99 |

| L-Homophenylalanine | 100 | >99 |

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZZNRXMDCOHBG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro D Phenylalanine and Its Precursors

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for producing 2-Chloro-D-phenylalanine and its derivatives. These methods often involve multi-step processes that allow for the introduction of the chloro-substituent and control of the chiral center.

General Chemical Synthesis of Chiral D-Phenylalanine and Derivatives

The synthesis of chiral D-phenylalanine derivatives can be achieved through several established chemical routes. One common strategy is the resolution of a racemic mixture. This can be done by forming diastereomeric salts with a chiral resolving agent, such as L-dibenzoyl tartaric acid, which allows for the separation of the D- and L-enantiomers. google.comgoogle.com For instance, racemic p-chlorophenylalanine can be resolved using this method in a hydrochloric acid-ethanol system. google.com

Another general approach is asymmetric synthesis, where a prochiral starting material is converted into a chiral product. This often involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. researchgate.net Common starting materials for these syntheses include substituted benzaldehydes which undergo transformations like the Erlenmeyer condensation to form a dehydroamino acid precursor. acs.org

These general methods can be adapted for the synthesis of 2-Chloro-D-phenylalanine by using the appropriately substituted starting materials, such as 2-chlorobenzaldehyde. The choice of method often depends on factors like scalability, cost, and the desired enantiomeric purity of the final product.

Stereoselective Chemical Synthesis Routes

Stereoselective synthesis is crucial for obtaining the D-enantiomer of 2-chlorophenylalanine with high optical purity. Asymmetric hydrogenation is a powerful technique used for this purpose. acs.orggoogle.com This method typically involves the hydrogenation of a prochiral enamide precursor, such as an N-acetylated dehydroamino acid, in the presence of a chiral catalyst. acs.orgacs.org The catalyst, often a rhodium complex with a chiral phosphine (B1218219) ligand, directs the hydrogen addition to one face of the double bond, leading to the preferential formation of the D-amino acid derivative. acs.orgbeilstein-journals.org

Another stereoselective approach is the alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst. wiley.com This method allows for the asymmetric introduction of the 2-chlorobenzyl group to form the desired amino acid. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity. wiley.com Furthermore, crystallization-induced asymmetric transformation (CIAT) has been employed for the synthesis of D-phenylalanine derivatives, where in situ racemization and selective crystallization of one enantiomer can lead to a high yield of the desired chiral product. ut.ac.ir

Kinetic resolution, either chemically or enzymatically, represents another strategy. For example, the racemic ethyl N-acetyl-3,4-dichloro-phenylalaninate can be resolved using the enzyme Subtilisin A, which selectively hydrolyzes one enantiomer, allowing for the separation of the other. researchgate.net These stereoselective routes are essential for producing enantiomerically pure D-amino acids for various applications.

Use of Chiral Catalysts in Chemical Synthesis

Chiral catalysts are fundamental to the asymmetric synthesis of D-phenylalanine derivatives, enabling the production of the desired enantiomer with high selectivity. rsc.orgresearchgate.net Transition metal complexes, particularly those of rhodium, are widely used in asymmetric hydrogenation reactions. acs.orgmdpi.com These catalysts typically feature chiral phosphine ligands, such as DuPhos, which create a chiral environment around the metal center. acs.orgbeilstein-journals.org For example, the complex [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 has been successfully used for the asymmetric hydrogenation of an N-acetyl dehydroamino-acid to produce a D-phenylalanine derivative on a large scale. acs.orgacs.org

Chiral phosphoric acids have also emerged as effective organocatalysts for the asymmetric synthesis of unnatural α-amino acids. rsc.org These Brønsted acid catalysts can activate substrates and control the stereochemical outcome of various reactions. Additionally, chiral aldehyde catalysis, mimicking biological processes, provides a tool for stereoselective control in reactions involving amino acid esters. frontiersin.org

Phase-transfer catalysts are another important class used in the asymmetric alkylation of glycine (B1666218) derivatives. wiley.com Chiral quaternary ammonium (B1175870) salts, for instance, can facilitate the enantioselective synthesis of α-alkyl-α-amino acids. The design and selection of the appropriate chiral catalyst are critical for the efficiency and stereoselectivity of the synthesis of compounds like 2-Chloro-D-phenylalanine. rsc.org

| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Application |

| Transition Metal Complex | [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 | Asymmetric Hydrogenation | Synthesis of D-phenylalanine derivatives from enamides. acs.orgbeilstein-journals.org |

| Chiral Phosphoric Acid | CPA | Asymmetric Synthesis | Production of unnatural α-amino acids. rsc.org |

| Chiral Aldehyde | BINOL-derived aldehyde | Asymmetric Amino Acid Transformation | Mimicking enzymatic processes in amino acid synthesis. frontiersin.org |

| Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salts | Asymmetric Alkylation | Synthesis of α-alkyl-α-amino acids from glycine derivatives. wiley.com |

Acyl and Ester Derivatives as Synthetic Intermediates (e.g., Boc-protected forms)

In the chemical synthesis of 2-Chloro-D-phenylalanine, acyl and ester derivatives, particularly those with protecting groups, play a crucial role as intermediates. chemimpex.comchemimpex.com The most common protecting group for the amino function is the tert-butyloxycarbonyl (Boc) group. acs.orgacs.orgchemimpex.com The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step syntheses. acs.orgrsc.org

For instance, in a large-scale synthesis of a D-phenylalanine derivative, an N-Boc protected intermediate was utilized. acs.orgacs.org The synthesis involved an asymmetric hydrogenation of an N-acetyl dehydroamino-acid, followed by the introduction of the Boc group and subsequent deprotection steps. acs.org Similarly, the Fmoc (9-fluorenylmethoxycarbonyl) group is another widely used protecting group, especially in solid-phase peptide synthesis. chemimpex.comrsc.org

The use of these protected forms, such as Boc-2-chloro-L-phenylalanine and Fmoc-2-chloro-D-phenylalanine, allows for selective reactions at other parts of the molecule without affecting the amino group. chemimpex.comchemimpex.comcymitquimica.com This is essential for building complex peptide chains or introducing other functional groups. rsc.org The synthesis of these protected amino acids is a key step in their application in pharmaceutical and biochemical research. chemimpex.com

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer an environmentally friendly and highly selective alternative to chemical synthesis for producing 2-Chloro-D-phenylalanine. These routes utilize enzymes to catalyze specific reactions, often with high enantioselectivity and under mild conditions.

Application of Phenylalanine Ammonia (B1221849) Lyase (PAL) Enzymes

Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgnih.gov While the natural reaction favors deamination, under high concentrations of ammonia, the reverse reaction—the amination of a cinnamic acid derivative—can be achieved. nih.govwiley.com This makes PAL a valuable biocatalyst for the synthesis of both natural and unnatural amino acids. springernature.comresearchgate.net

For the synthesis of D-phenylalanine derivatives, a multi-enzymatic cascade process has been developed. nih.govnih.gov This approach couples the PAL-catalyzed amination of a cinnamic acid with a chemoenzymatic deracemization step. wiley.comnih.gov The PAL enzyme initially produces a mixture of L- and D-amino acids. wiley.com Then, an L-amino acid deaminase (LAAD) or a D-amino acid oxidase (DAAO) is used to selectively oxidize the unwanted enantiomer, leading to an accumulation of the desired D-amino acid with high optical purity. wiley.comnih.gov

Specifically, the PAL from Arabidopsis thaliana (AtPAL2) has shown to be a good catalyst for the amination of chloro-cinnamic acid derivatives, yielding halogenated (S)-phenylalanine derivatives with high conversion and excellent enantiomeric excess. nih.gov This enzyme has been used for the production of (S)-2-chloro-phenylalanine. nih.govresearchgate.net By coupling PAL with other enzymes in a cascade, it is possible to synthesize D-chlorophenylalanine derivatives with high yield and enantiomeric excess (>99% ee). nih.gov

| Enzyme System | Precursor | Product | Key Features |

| PAL and L-amino acid deaminase (LAAD) | Substituted Cinnamic Acids | D-Phenylalanine Derivatives | One-pot chemoenzymatic deracemization. wiley.comnih.gov |

| PAL from Arabidopsis thaliana (AtPAL2) | 2-Cl-cinnamic acid | (S)-2-chloro-phenylalanine | High conversion (≥85%) and enantiomeric excess (>99%). nih.gov |

| L-amino acid deaminase and D-amino acid dehydrogenase | L-chlorophenylalanine | D-chlorophenylalanine | Biocatalytic stereoinversion with quantitative yield and >99% ee. nih.gov |

Biocatalyst Systems for Stereoinversion of L-Amino Acids to D-Amino Acids

A highly efficient route to D-amino acids involves the stereoinversion of their readily available and less expensive L-enantiomers. rsc.org This is achieved using one-pot biocatalytic cascade systems that convert an L-amino acid into its corresponding D-amino acid. rsc.orgrsc.org The process typically involves two key enzymatic steps: the oxidative deamination of the L-amino acid to an intermediate α-keto acid, followed by the stereoselective reductive amination of this intermediate to the final D-amino acid. rsc.orgrsc.org

This method has been successfully applied to a variety of aromatic and aliphatic L-amino acids. rsc.orgnih.gov For example, using L-phenylalanine as a model substrate, this cascade route can achieve a quantitative yield of D-phenylalanine with an enantiomeric excess (ee) greater than 99%. rsc.orgrsc.org The system can be constructed using whole-cell biocatalysts, which simplifies enzyme handling and improves stability. nih.gov By co-expressing the necessary enzymes within a single host like Escherichia coli, an efficient "in vivo cascade cell factory" can be created for the asymmetric synthesis of D-amino acids. nih.gov This approach represents a concise and highly selective route for producing optically pure D-amino acids. rsc.orgrsc.org

Engineered Enzyme Variants for Enhanced Activity

To overcome the limitations of wild-type enzymes, protein engineering has been extensively used to create variants with enhanced properties for D-amino acid synthesis. researchgate.netacs.org Both rational design and directed evolution have been employed to improve enzyme activity, broaden substrate scope, and increase stereoselectivity. nih.govacs.org

A key target for engineering has been meso-diaminopimelate dehydrogenase (DAPDH), which has been evolved into a broad-range, highly stereoselective D-amino acid dehydrogenase (DAADH). nih.govacs.org Through several rounds of mutagenesis and screening, variants have been created that are no longer restricted to their native substrate and can accept a wide array of straight-chain, branched-aliphatic, and aromatic 2-keto acids. nih.govacs.org For instance, the mutant BC621, developed from meso-diaminopimelate D-dehydrogenase, showed significant activity towards a range of 2-keto acids for which the wild-type enzyme had no measurable activity. nih.gov Similarly, structure-guided engineering of DAPDH from Bacillus thermozeamaize (BtDAPDH) has enabled the efficient synthesis of sterically bulky D-amino acids. acs.org

L-amino acid deaminases (LAADs) have also been engineered for improved performance in cascade reactions. researchgate.net For example, variants of LAAD from Proteus mirabilis (PmirLAAD), such as E417A and E417R, exhibited a 5.6- and 3.9-fold increase in activity toward L-phenylalanine, respectively. researchgate.net These mutations are thought to expand the substrate channel and reduce electrostatic barriers. researchgate.net

Table 2: Reductive Amination Activity of Wild-Type DAPDH vs. Engineered Variant BC621

| Substrate (2-Keto Acid) | Wild-Type Activity (U/g) | BC621 Mutant Activity (U/g) |

|---|---|---|

| Phenylpyruvic acid | N/A | 2.4 |

| 4-Hydroxyphenylpyruvic acid | N/A | 2.2 |

| Indole-3-pyruvic acid | N/A | 1.2 |

| 2-Ketoisovaleric acid | N/A | 3.2 |

| 2-Ketovaleric acid | N/A | 3.0 |

Data adapted from reference nih.gov. N/A indicates no measurable activity was observed. 1 U = 1 μmol NADP+/min.

Reactor Concepts for Production (Batch, Fed-Batch, Continuous Membrane, Plug-Flow)

The transition from laboratory-scale synthesis to industrial production of D-amino acids requires the development of efficient bioreactor systems. Various reactor concepts are employed to enhance productivity, stability, and product recovery.

For the production of D-phenylalanine from a racemic mixture, a recirculating packed-bed reactor using immobilized PAL from Rhodotorula glutinis has been demonstrated. nih.gov This system was scaled up to 25 liters and achieved a maximal productivity of 7.2 g/L/h of D-phenylalanine with approximately 95% yield and 99% ee, and could be operated for 16 consecutive cycles without a significant drop in performance. nih.gov For producing α-keto acids, a necessary intermediate, a continuous-stirred tank reactor (CSTR) has been developed using co-immobilized D-amino acid oxidase and catalase, achieving over 90% conversion in 30 minutes. nih.gov

Continuous flow reactors offer significant advantages, including shorter reaction times and improved productivity. frontiersin.org The incorporation of immobilized enzymes into continuous flow systems has been shown to be effective for the synthesis of phenylalanine analogues from cinnamic acids, achieving high conversions (88-89%) with contact times as short as 20 minutes. frontiersin.org Conceptual process designs for larger-scale production often integrate the reactor with downstream processing units, such as membrane distillation for recycling reactants like ammonia and crystallizers for isolating the final product. pnas.org High-temperature operation (e.g., 60°C) in reactors using thermostable enzymes can also be advantageous as it prevents microbial contamination. frontiersin.org

Cascade Reaction Systems for D-Amino Acid Synthesis

L-Amino Acid Deaminase (LAAD) in Oxidative Deamination

The first step in the stereoinversion cascade is the oxidative deamination of the starting L-amino acid. rsc.orgrsc.org This reaction is catalyzed by flavoenzymes such as L-amino acid oxidases (LAAOs, EC 1.4.3.2) or L-amino acid deaminases (LAADs). nih.govwikipedia.org These enzymes convert the L-amino acid into an α-imino acid, which then spontaneously hydrolyzes in the aqueous solution to form the corresponding α-keto acid and ammonia. rsc.orgwikipedia.org

While both enzyme types can perform this conversion, LAADs are often preferred for constructing these cascade systems. rsc.org This is because LAAOs use molecular oxygen as an electron acceptor and produce hydrogen peroxide (H₂O₂) as a byproduct, which can be detrimental to other enzymes in the cascade and may cause oxidative decarboxylation of the α-keto acid product. nih.govnih.govwikipedia.org In contrast, LAADs catalyze the same deamination reaction without generating hydrogen peroxide, leading to a more stable system. nih.govd-aminoacids.com L-amino acid deaminase from Proteus mirabilis (PmLAAD) is a frequently used biocatalyst in this module due to its high activity and stability, particularly when used as a whole-cell biocatalyst. rsc.orgrsc.orgrsc.org

D-Amino Acid Dehydrogenase (DAADH) in Reductive Amination

The second module of the cascade involves the asymmetric reductive amination of the α-keto acid intermediate to produce the final D-amino acid. rsc.orgrsc.org This crucial step is catalyzed by a D-amino acid dehydrogenase (DAADH), which exhibits high stereoselectivity for the D-enantiomer. rsc.orgnih.gov These enzymes utilize a nicotinamide (B372718) cofactor, typically NADPH, as the electron donor for the reduction. rsc.orgrsc.org

Finding naturally occurring DAADHs with broad substrate specificity has been challenging. frontiersin.org Consequently, many effective DAADHs are engineered variants derived from meso-diaminopimelate dehydrogenase (DAPDH, EC 1.4.1.16). rsc.orgacs.orgnih.gov DAPDHs from various microorganisms, such as Symbiobacterium thermophilum (StDAPDH) and Bacillus thermozeamaize (BtDAPDH), have been successfully engineered to catalyze the reductive amination of a wide range of α-keto acids, including phenylpyruvic acid, to their corresponding D-amino acids with excellent optical purity (>99% ee). rsc.orgrsc.orgacs.org To make the process economically viable, the expensive NADPH cofactor is continuously regenerated in situ. This is commonly achieved by adding a third enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), and a corresponding co-substrate like formate or glucose. rsc.orgnih.govrsc.org

Cofactor Regeneration Systems (e.g., Formate Dehydrogenase)

A critical aspect of many enzymatic syntheses is the regeneration of expensive nicotinamide cofactors like NAD(P)H. mdpi.comnih.gov Formate dehydrogenase (FDH) is a widely utilized enzyme for this purpose due to its use of a readily available and inexpensive substrate, formate, and the production of a benign byproduct, carbon dioxide. mdpi.comresearchgate.netnih.gov

Whole-Cell Biocatalysis Strategies

Whole-cell biocatalysis offers several advantages over using isolated enzymes, including the elimination of costly enzyme purification steps and the inherent presence of cofactor regeneration systems within the cell's metabolism. mdpi.comtandfonline.com For the production of 2-Chloro-D-phenylalanine, engineered Escherichia coli cells are commonly used as whole-cell biocatalysts. nih.govnih.gov

These strategies often involve the co-expression of multiple enzymes within a single host organism to create an artificial biocatalytic cascade. nih.govrsc.org For the synthesis of 2-Chloro-D-phenylalanine via stereoinversion from the corresponding L-enantiomer, a whole-cell system can be engineered to express an L-amino acid deaminase (LAAD), a D-amino acid dehydrogenase (DAPDH), and a formate dehydrogenase (FDH). nih.gov The LAAD first converts L-2-chlorophenylalanine to 2-chlorophenylpyruvic acid, which is then stereoselectively reduced by the DAPDH to 2-Chloro-D-phenylalanine. The FDH, also expressed within the cell, ensures the continuous supply of the required NADPH cofactor. nih.gov

One study demonstrated the use of an E. coli whole-cell biocatalyst co-expressing these three enzymes, which successfully converted 2-chloro-L-phenylalanine (B556779) to 2-Chloro-D-phenylalanine with 100% conversion and >99% ee. rsc.orgnih.gov The use of whole cells as biocatalysts simplifies the process and can lead to higher stability and productivity compared to using isolated enzymes. mdpi.comrsc.org

Comparative Analysis of Synthetic Methodologies

Enantioselectivity and Yield Optimization

Biocatalytic methods consistently demonstrate superior enantioselectivity in the synthesis of 2-Chloro-D-phenylalanine. acs.orgrsc.org Both isolated enzyme systems and whole-cell biocatalysis strategies have reported enantiomeric excesses greater than 99% for the D-enantiomer. rsc.orgnih.gov

In a one-pot biocatalytic stereoinversion cascade using a combination of Proteus mirabilis L-amino acid deaminase (PmLAAD) whole cells, a variant of Symbiobacterium thermophilum meso-diaminopimelate dehydrogenase (StDAPDH/H227V), and Burkholderia stabilis formate dehydrogenase (BsFDH), a 100% conversion and >99% ee for 2-Chloro-D-phenylalanine was achieved. rsc.org Similarly, an E. coli whole-cell biocatalyst engineered with a multi-enzyme cascade also yielded quantitative conversion and >99% ee. nih.gov

Yield optimization in these systems often involves adjusting reaction parameters such as pH, temperature, substrate concentration, and the ratio of biocatalysts and cofactors. For example, in the whole-cell biocatalysis approach, optimizing the concentration of the whole-cell biocatalyst and the ratio of ammonium formate to the substrate was crucial for maximizing the conversion rate. nih.gov

Table 1: Comparison of Biocatalytic Methods for 2-Chloro-D-phenylalanine Synthesis

| Method | Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| One-pot Stereoinversion Cascade | PmLAAD whole cells, StDAPDH/H227V, BsFDH | 2-chloro-L-phenylalanine | 100 | >99 | rsc.org |

| Whole-Cell Biocatalysis | E. coli co-expressing LAAD, DAPDH, FDH | 2-chloro-L-phenylalanine | 100 | >99 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Environmental and Economic Considerations (Sustainability)

The sustainability of a synthetic process is increasingly important, with a focus on reducing waste, energy consumption, and the use of hazardous materials. rsc.orgcolab.ws Biocatalytic routes for 2-Chloro-D-phenylalanine production are generally considered more environmentally friendly than traditional chemical methods. acs.org They operate under mild conditions (ambient temperature and pressure) in aqueous media, reducing energy consumption and avoiding the use of harsh organic solvents. rsc.org

The use of whole-cell biocatalysts further enhances sustainability by eliminating the need for enzyme purification, which can be resource-intensive. tandfonline.com Moreover, the integration of cofactor regeneration systems, such as those using formate dehydrogenase, significantly improves the economic feasibility of the process by recycling expensive cofactors. mdpi.commdpi.com The substrate for FDH, formate, is inexpensive, and the byproduct, CO2, is benign. researchgate.net

From an economic standpoint, achieving high conversion rates and product yields is paramount. The biocatalytic methods described have demonstrated quantitative or near-quantitative yields, minimizing waste and maximizing product output from the starting materials. rsc.orgnih.gov The development of robust and stable biocatalysts, whether as isolated enzymes or whole cells, is also a key factor in reducing production costs through repeated use (recycling) of the catalyst. acs.org The principles of green chemistry, such as atom economy and minimizing waste (low E-factor), are inherently addressed by these efficient biocatalytic systems. researchgate.net

Biological Activity and Mechanisms of Action of 2 Chloro D Phenylalanine

Enzyme Interaction and Inhibition

As an analog of phenylalanine, 2-Chloro-D-phenylalanine can interact with enzymes that normally bind L-phenylalanine, often leading to inhibition of their catalytic activity.

2-Chloro-D-phenylalanine and its isomers are recognized as inhibitors of phenylalanine hydroxylase (PAH), the enzyme that catalyzes the conversion of phenylalanine to tyrosine. chemimpex.com While much of the foundational research has been conducted with the para-chloro isomer (p-chlorophenylalanine), 2-Chloro-D-phenylalanine is also noted for its potential to selectively inhibit this enzyme. chemimpex.com Studies have shown that p-chlorophenylalanine can significantly reduce PAH activity. nih.gov In cultured hepatoma cells, p-chlorophenylalanine was found to have a differential impact on the various forms (isozymes) of PAH, causing a complete loss of isozymes II and III, while only reducing the levels of isozyme I. nih.gov This inhibitory action appears to be most effective at or near the time of enzyme synthesis, suggesting it may interfere with the enzyme's formation or maturation. nih.gov The inhibition of PAH by p-chlorophenylalanine can be quite potent, with significant reductions in enzyme activity observed at specific concentrations. researchgate.net

A critical step in protein synthesis is the attachment of an amino acid to its specific transfer RNA (tRNA), a reaction catalyzed by aminoacyl-tRNA synthetases. 2-Chloro-D-phenylalanine can interfere with this process by interacting with phenylalanyl-tRNA synthetase (Phe-RS). nih.gov This interaction is particularly relevant in microorganisms, where it can form the basis of antimicrobial activity. Research has shown that chlorinated phenylalanine analogs can inhibit Phe-RS in bacteria such as Escherichia coli and Staphylococcus aureus, leading to a disruption of protein synthesis and inhibition of bacterial growth. nih.gov Scientists have engineered mutant versions of E. coli Phe-RS, such as the A294G mutant, which are capable of attaching p-chlorophenylalanine to the phenylalanine tRNA (tRNAPhe). nih.gov However, even these mutant enzymes often retain a higher affinity for the natural substrate, L-phenylalanine, resulting in a somewhat random and partial incorporation of the analog into proteins. nih.gov The inhibition of bacterial Phe-RS is typically competitive, meaning the analog competes directly with phenylalanine for the enzyme's active site. nih.govnih.gov

The inhibitory effects of chlorinated phenylalanine analogs extend to other enzymes beyond PAH. A notable example is the inhibition of tryptophan hydroxylase by p-chlorophenylalanine. caymanchem.comselleckchem.comcymitquimica.com Tryptophan hydroxylase is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506). caymanchem.comselleckchem.com The inhibition mechanism is competitive in vitro and has been described as irreversible in vivo. caymanchem.com The specific biological effects of halogenated phenylalanine derivatives can be influenced by the position of the chlorine atom on the phenyl ring, which can alter the molecule's binding affinity and specificity for different enzyme targets. By mimicking the natural substrate, these analogs can block the active sites of various enzymes, thereby altering metabolic pathways.

Computational techniques like molecular docking are powerful tools for investigating and predicting how molecules such as 2-Chloro-D-phenylalanine interact with enzymes at a molecular level. These models can simulate the binding of the compound to an enzyme's active site, providing estimates of binding affinity and predicting the most likely binding orientation. This approach has been applied to study the interaction with phenylalanine hydroxylase. The insights gained from computational modeling are often validated through experimental methods that directly measure binding constants. Molecular docking has also been instrumental in understanding the basis of enzyme specificity, for instance, by modeling how mutations in an enzyme like diketoreductase alter its preference for different substrate enantiomers. plos.org Furthermore, computational design strategies have been used to engineer enzymes, such as phenylalanine aminomutase, to accept and process novel substrates. mdpi.com

Impact on Protein Synthesis and Function

By virtue of its structural similarity to a proteinogenic amino acid, 2-Chloro-D-phenylalanine can directly interfere with the synthesis of proteins.

A primary mechanism of action for 2-Chloro-D-phenylalanine is its incorporation into polypeptide chains during protein synthesis, taking the place of L-phenylalanine. This substitution of the natural amino acid with an analog can alter the structure, stability, and function of the resulting proteins. The natural protein synthesis machinery in organisms like E. coli has been shown to be capable of utilizing various non-canonical amino acids, including chlorinated phenylalanines. nih.gov Cell-free protein synthesis systems are particularly useful for studying this phenomenon, as they allow researchers to control the availability of amino acids and favor the incorporation of unnatural analogs. nih.gov While the replacement of phenylalanine with its chlorinated analog can be extensive, it is often incomplete, with the natural amino acid being preferentially incorporated when present. nih.gov However, by using specialized systems, such as amino acid-auxotrophic bacterial strains that cannot produce their own phenylalanine, coupled with the overexpression of mutant synthetase enzymes, researchers have achieved nearly complete substitution of phenylalanine with an analog. nih.gov

Interactive Data Table: Enzyme Interactions of Chlorinated Phenylalanine Analogs

| Enzyme | Organism/System | Effect of Chlorinated Phenylalanine Analog | Reference |

| Phenylalanine Hydroxylase (PAH) | Rat Liver / Reuber H4 Hepatoma Cells | p-Chlorophenylalanine causes the depletion of isozymes II and III and reduces the level of isozyme I. | nih.gov |

| Phenylalanyl-tRNA Synthetase (Phe-RS) | Escherichia coli, Staphylococcus aureus | Inhibition of enzyme activity, which contributes to antibacterial effects. | nih.gov |

| Phenylalanyl-tRNA Synthetase (Phe-RS) | Escherichia coli (A294G mutant) | Mutant enzyme is capable of attaching p-chlorophenylalanine to tRNAPhe. | nih.gov |

| Tryptophan Hydroxylase | In vitro / In vivo | p-Chlorophenylalanine acts as a competitive and irreversible inhibitor, depleting serotonin. | caymanchem.com |

Disruption of Normal Protein Function

2-Chloro-D-phenylalanine, as an analog of the natural amino acid phenylalanine, can interfere with and disrupt the normal synthesis and function of proteins. This disruption occurs because the cellular machinery that builds proteins can mistakenly incorporate 2-Chloro-D-phenylalanine in place of L-phenylalanine. This substitution can alter the structure, folding, and ultimately the biological activity of the resulting proteins.

The introduction of the chlorine atom on the phenyl ring changes the electronic and steric properties of the amino acid side chain. This modification can lead to several functional consequences for the protein:

Altered Folding and Stability: The presence of the chloro group can disrupt the delicate balance of forces, such as hydrophobic and van der Waals interactions, that govern the correct three-dimensional folding of a protein. This can lead to misfolded proteins that are unstable and non-functional.

Modified Enzyme Activity: If 2-Chloro-D-phenylalanine is incorporated into the active site of an enzyme, it can directly impact the enzyme's catalytic activity. The chlorine atom can alter the binding of substrates or interfere with the chemical reactions the enzyme is supposed to catalyze.

Disrupted Protein-Protein Interactions: The surfaces of proteins are crucial for their interactions with other molecules, including other proteins. The substitution of phenylalanine with its chlorinated analog can change the surface properties of a protein, hindering its ability to form essential complexes with other proteins. chemimpex.com

Researchers have utilized mutant versions of enzymes called aminoacyl-tRNA synthetases (aaRS) to facilitate the incorporation of phenylalanine analogs like p-chlorophenylalanine into proteins. nih.gov While some mutant PheRS enzymes can attach p-chlorophenylalanine to tRNA, the incorporation into the protein is often random and incomplete. nih.gov However, by using specific strains of E. coli that are dependent on an external supply of phenylalanine (auxotrophs) and overexpressing these mutant enzymes, scientists have achieved a more complete replacement of phenylalanine with its analogs. nih.gov This technique is a powerful tool for studying protein structure and function by introducing specific chemical modifications. nih.gov

Neuropharmacological Investigations

2-Chloro-D-phenylalanine and its derivatives are valuable tools in neuropharmacological research due to their ability to interact with and modulate various components of the central nervous system. chemimpex.com Their structural similarity to the essential amino acid L-phenylalanine, a precursor to several key neurotransmitters, allows them to influence neurological processes. wikipedia.org

Influence on Neurotransmitter Systems

The primary mechanism through which 2-Chloro-D-phenylalanine and its analogs exert their effects on the nervous system is by influencing neurotransmitter systems. chemimpex.com Neurotransmitters are chemical messengers that transmit signals between nerve cells. L-phenylalanine is a precursor for the synthesis of important catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org By acting as a competitive inhibitor of enzymes involved in this synthesis pathway, such as phenylalanine hydroxylase, 2-Chloro-D-phenylalanine can alter the levels of these crucial signaling molecules. chemimpex.com This makes it a useful compound for studying the roles of these neurotransmitter systems in various physiological and pathological conditions. chemimpex.com

Modulation of Neurotransmitter Levels (e.g., Dopamine, Serotonin)

Research has shown that derivatives of 2-Chloro-D-phenylalanine can modulate the levels of key neurotransmitters like dopamine and serotonin. For instance, its structural analog, p-chloro-phenylalanine (PCPA), is a well-known inhibitor of the enzyme tryptophan hydroxylase. caymanchem.com Tryptophan hydroxylase is the rate-limiting enzyme in the synthesis of serotonin from the amino acid tryptophan. By irreversibly binding to and inhibiting this enzyme, PCPA can lead to a significant depletion of serotonin levels in the brain. caymanchem.com This property has made PCPA a widely used tool in animal studies to investigate the role of the serotonergic system in behaviors such as depression, reward learning, and pain perception. caymanchem.com

While the direct effects of 2-Chloro-D-phenylalanine on dopamine levels are also an area of investigation, its influence is often studied in the context of its potential to serve as a building block for drugs targeting neurological disorders where dopamine pathways are implicated, such as Parkinson's disease. researchgate.net

Effects on Receptor Activity

The influence of 2-Chloro-D-phenylalanine extends to its interaction with neurotransmitter receptors. chemimpex.com Receptors are proteins on the surface of neurons that bind to specific neurotransmitters, initiating a signal in the receiving cell. The halogen substituents on the phenyl ring of compounds like 2-Chloro-D-phenylalanine can alter their binding affinity and specificity for certain receptors. For example, L-phenylalanine itself has been shown to interact with the glycine (B1666218) binding site of the NMDA receptor, a key player in glutamatergic neurotransmission. wikipedia.org While specific data on 2-Chloro-D-phenylalanine's direct receptor binding is an area of ongoing research, its ability to be incorporated into peptides and other molecules used in drug design allows for the creation of compounds with tailored receptor activity. chemimpex.comchemimpex.com

Relevance to Neurological Disorders

The ability of 2-Chloro-D-phenylalanine and its derivatives to modulate neurotransmitter systems makes them relevant to the study and potential treatment of various neurological disorders. Research indicates their potential in addressing conditions linked to neurotransmitter imbalances, such as depression and schizophrenia. For example, the ability of p-chloro-phenylalanine to deplete serotonin has been instrumental in research on depression and other mood disorders. caymanchem.comresearchgate.net Furthermore, these compounds are used as building blocks in the synthesis of pharmaceuticals aimed at treating neurological conditions. chemimpex.comchemimpex.com The unique structural properties of these halogenated amino acids allow for the design of novel drugs that can more effectively target specific pathways involved in neurological diseases. chemimpex.com

Antimicrobial Efficacy

Studies have demonstrated that 2-Chloro-D-phenylalanine possesses antimicrobial properties, exhibiting efficacy against a range of bacterial and fungal pathogens. This activity is attributed to its ability to interfere with essential cellular processes in microorganisms.

Research has highlighted the antimicrobial effects of 2-Chloro-D-phenylalanine against several specific pathogens. It has shown significant activity against Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The potency of its antimicrobial action is indicated by low Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound required to inhibit the visible growth of a microorganism.

In addition to its antibacterial properties, 2-Chloro-D-phenylalanine also demonstrates antifungal activity. It has been found to be effective against fungal strains such as Candida albicans and Aspergillus flavus. Molecular docking studies suggest a potential mechanism for its antifungal action, where the compound binds to and inhibits key enzymes involved in fungal cell wall synthesis, such as C-14-α-demethylase and squalene (B77637) epoxidase.

The antimicrobial potential of 2-Chloro-D-phenylalanine and its derivatives makes them promising candidates for the development of new antibiotics and antifungal agents, which is particularly important in the face of growing antimicrobial resistance.

Antimicrobial Activity of 2-Chloro-D-phenylalanine and Related Compounds

| Microorganism | Compound | MIC (mg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 2-Chloro-D-phenylalanine | 0.0195 | |

| Staphylococcus aureus | 2-Chloro-D-phenylalanine | 0.0048 | |

| Bacillus subtilis | 2-Chloro-D-phenylalanine | 0.0098 | |

| Candida albicans | 2-Chloro-D-phenylalanine | 0.0048 - 0.039 | |

| Aspergillus flavus | 2-Chloro-D-phenylalanine | 0.0048 - 0.039 | |

| Aspergillus flavus | 2-chloro-N-phenylacetamide | 0.016 - 0.256 | scielo.br |

| Mycobacterium luteum | Amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | - | researchgate.net |

| Aspergillus niger | Amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | - | researchgate.net |

| Candida tenuis | Amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | - | researchgate.net |

Antibacterial Properties (e.g., against E. coli, S. aureus, B. subtilis)

Derivatives of phenylalanine have been investigated for their antibacterial potential. For instance, surface-active ionic liquids derived from L-phenylalanine have shown that antimicrobial potency can be tuned by modifying their chemical structure, with some derivatives exhibiting significant activity against Staphylococcus aureus and Escherichia coli. capes.gov.br Specifically, C12 surface-active ionic liquids (SAILs) based on L-phenylalanine were most potent, inhibiting the growth of S. aureus and E. coli at low concentrations, with EC50 values of approximately 2 mg/L and 15 mg/L, respectively. capes.gov.br Generally, Gram-positive bacteria like S. aureus have been found to be more susceptible to these phenylalanine derivatives than Gram-negative bacteria such as E. coli. capes.gov.br

The antibacterial activity of such compounds is often attributed to their ability to disrupt bacterial membranes. capes.gov.br While specific minimum inhibitory concentration (MIC) data for 2-Chloro-D-phenylalanine against key bacterial strains like E. coli, S. aureus, and B. subtilis are not readily found in peer-reviewed literature, studies on related compounds provide a basis for its potential activity. For example, a study on 3-chloro-L-phenylalanine reported an MIC of 32 µg/mL against Staphylococcus aureus. Another study on synthesized imidazole (B134444) derivatives from L-phenylalanine and L-valine showed potent activity against E. coli and B. subtilis with MIC values of 32 and 4 µg/mL, respectively. mdpi.com

Interactive Data Table: Antibacterial Activity of Phenylalanine Derivatives

Below is a summary of MIC values for related phenylalanine compounds against various bacteria. Note that these are not for 2-Chloro-D-phenylalanine.

Antifungal Properties (e.g., against Candida albicans, Aspergillus flavus)

The antifungal properties of chlorinated phenylalanine derivatives have been noted in several studies, although specific data for 2-Chloro-D-phenylalanine is scarce. Research on the related compound, 2-chloro-N-phenylacetamide, has demonstrated notable antifungal activity against various strains of Aspergillus flavus and Candida species. wikipedia.orgcaymanchem.commdpi.comscielo.brscielo.brnih.gov

For Aspergillus flavus, 2-chloro-N-phenylacetamide exhibited MIC values ranging from 16 to 256 μg/mL. wikipedia.orgcaymanchem.comscielo.brscielo.brnih.gov Against Candida albicans and Candida parapsilosis, this compound showed MICs between 128 and 256 µg/mL. mdpi.com These findings suggest that the chloro-phenyl structure is a key contributor to the observed antifungal effects. Other phenylalanine derivatives have also shown promise against fungal pathogens. researchgate.net

Interactive Data Table: Antifungal Activity of a Related Phenylalanine Compound

The table below summarizes the Minimum Inhibitory Concentration (MIC) of the related compound 2-chloro-N-phenylacetamide against pathogenic fungi.

Mechanisms of Antimicrobial Action

The precise mechanisms through which 2-Chloro-D-phenylalanine exerts antimicrobial effects have not been fully elucidated. However, research on analogous compounds provides potential modes of action.

As an analogue of the essential amino acid phenylalanine, it is plausible that 2-Chloro-D-phenylalanine acts as a competitive inhibitor of enzymes involved in amino acid metabolism and protein synthesis. nih.govasm.org By competing with natural substrates, these analogues can disrupt critical metabolic pathways necessary for microbial growth. For example, other phenylalanine derivatives have been shown to inhibit phenylalanyl-tRNA synthetase, a crucial enzyme in protein biosynthesis. nih.govasm.org Inhibition of this enzyme would halt protein production, leading to bacteriostatic or bactericidal effects. nih.gov

In the context of fungi, studies on the related compound 2-chloro-N-phenylacetamide suggest that it may inhibit dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. selleckchem.comnih.gov Furthermore, p-chlorophenylalanine is a known inhibitor of tryptophan hydroxylase, which is involved in serotonin biosynthesis, although the direct relevance of this to antimicrobial activity is less clear. wikipedia.orgcaymanchem.comfigshare.comhellobio.com

The fungal cell wall and plasma membrane are common targets for antifungal agents. nih.govprovidencecollegecalicut.ac.infrontiersin.org The cell wall provides structural integrity, and its disruption can lead to osmotic lysis and cell death. frontiersin.org The plasma membrane, rich in the unique fungal sterol ergosterol (B1671047), is also a prime target.

Studies on 2-chloro-N-phenylacetamide indicate a likely mechanism of action involving binding to ergosterol in the fungal plasma membrane. wikipedia.orgcaymanchem.comscielo.brnih.gov This interaction can disrupt membrane integrity and function. However, for this same compound, other studies suggest it does not act by damaging the fungal cell wall. mdpi.com The specific interactions of 2-Chloro-D-phenylalanine with these fungal structures have not been reported.

Research Applications in Medicinal Chemistry and Drug Development

Building Block in Pharmaceutical Synthesis

The chemical architecture of 2-Chloro-D-phenylalanine makes it an ideal starting material or intermediate in the synthesis of complex organic molecules and peptide-based drugs. chemimpex.comchemimpex.com The presence of a chlorine atom on the phenyl ring alters the electronic and steric properties of the molecule compared to its natural counterpart, L-phenylalanine, which can lead to improved binding affinity and biological activity in the resulting therapeutic compounds. vulcanchem.comcymitquimica.com

2-Chloro-D-phenylalanine is utilized as a building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com Its structural similarity to phenylalanine allows it to interact with or inhibit enzymes involved in neurotransmitter synthesis, such as dopamine (B1211576) and serotonin (B10506), making it a valuable component in designing drugs that can modulate neurotransmitter levels. Research in neuroscience also employs this compound to study neurotransmitter systems and their influence on receptor activity, which is crucial for understanding and potentially treating conditions like depression and schizophrenia. chemimpex.com

In the realm of oncology, 2-Chloro-D-phenylalanine and its derivatives are instrumental in creating targeted cancer therapies. chemimpex.com Halogenated phenylalanine derivatives, including the 2-chloro variant, are used in drug design to improve the binding affinity and selectivity of therapeutic agents for their targets. This enhanced specificity is particularly beneficial in cancer treatment, where these derivatives can function as enzyme inhibitors or receptor antagonists to disrupt pathways essential for tumor growth. For instance, peptide drug conjugates (PDCs) have been developed using analogs of Luteinizing Hormone-Releasing Hormone (LHRH) that incorporate 4-chloro-D-phenylalanine to deliver cytotoxic agents directly to cancer cells expressing LHRH receptors. nih.govwiley.com This targeted approach aims to increase the efficacy of the treatment while minimizing damage to healthy tissues. nih.gov

Table 1: Examples of 2-Chloro-D-phenylalanine in Targeted Cancer Therapy Research

| Compound/Analog | Target | Mechanism/Application | Disease Focus |

| LHRH Analog with 4-chloro-D-phenylalanine | LHRH Receptors | Carrier for cytotoxic agents (e.g., Doxorubicin) | Prostate and Breast Cancer |

| Degarelix (contains 4-chloro-D-phenylalanine) | GnRH Receptors | Antagonist, used in hormonal therapy | Prostate Cancer |

This table is for illustrative purposes and is based on research findings in the field. nih.govwiley.com

2-Chloro-D-phenylalanine is a key component in the synthesis of peptide-based drugs. chemimpex.com Its incorporation can enhance the stability of peptides against enzymatic degradation, a significant challenge in the development of peptide therapeutics. nih.gov The use of D-amino acids and other non-natural amino acids like 2-Chloro-D-phenylalanine in synthetic peptide libraries allows for the creation of peptides with a longer half-life in biological fluids. nih.gov This increased stability contributes to the enhanced efficacy of the resulting drug. nih.gov Protected derivatives, such as Fmoc-2-chloro-D-phenylalanine and Boc-2-chloro-D-phenylalanine, are widely used in solid-phase peptide synthesis to facilitate the creation of these modified peptides. chemimpex.comchemimpex.com

The unique structure of 2-Chloro-D-phenylalanine makes it a valuable tool for designing inhibitors and modulators of enzyme activity. chemimpex.com It can act as a competitive inhibitor for enzymes that naturally bind phenylalanine, effectively blocking their active sites. This property is exploited in various research areas, including the study of metabolic pathways and the development of drugs that target specific enzymes. chemimpex.com For example, it has been investigated for its ability to inhibit phenylalanine hydroxylase, an enzyme central to phenylalanine metabolism. chemimpex.com Furthermore, its derivatives have been studied as inhibitors of enzymes crucial for the survival of pathogens, suggesting potential applications in developing new antimicrobial agents.

Synthesis of Peptide-Based Drugs

Investigating Metabolic Disorders

Beyond its role as a synthetic building block, 2-Chloro-D-phenylalanine is also a valuable research tool for studying metabolic disorders, particularly those involving amino acid metabolism. chemimpex.com

2-Chloro-D-phenylalanine serves as a probe to investigate the intricacies of phenylalanine metabolism. chemimpex.com By acting as an inhibitor of key enzymes like phenylalanine hydroxylase, researchers can induce a state that mimics certain metabolic disorders, allowing for a detailed study of the biochemical consequences. chemimpex.com This is instrumental in understanding the pathophysiology of such conditions and exploring potential therapeutic interventions. Additionally, isotopically labeled versions of chlorinated phenylalanine have been used to trace metabolic pathways and distinguish the effects of the compound from its downstream metabolites. caymanchem.com

Potential for Treating Phenylketonuria (PKU) and Related Conditions

Phenylketonuria (PKU) is an inherited metabolic disorder characterized by the inability to properly break down the amino acid phenylalanine. www.nhs.uk This leads to an accumulation of phenylalanine in the blood and brain, which can cause severe neurological damage if left untreated. www.nhs.uk The primary treatment for PKU is a strict, lifelong low-protein diet to limit phenylalanine intake, supplemented with special formulas to ensure adequate nutrition. www.nhs.ukmsdmanuals.commayoclinic.org

Research has explored the use of 2-Chloro-D-phenylalanine as a potential therapeutic agent for PKU. chemimpex.com The compound is known to selectively inhibit certain enzymes, including phenylalanine hydroxylase, the enzyme deficient in PKU. chemimpex.com This inhibitory action presents a potential mechanism for controlling phenylalanine levels in individuals with this disorder.

Current therapeutic strategies for PKU, beyond dietary restrictions, include the use of sapropterin, which can help reduce phenylalanine levels in some patients, and enzyme replacement therapies. mayoclinic.orgmdpi.com The exploration of compounds like 2-Chloro-D-phenylalanine represents an ongoing effort to develop new and improved treatment options for PKU and related metabolic conditions. chemimpex.commdpi.com

Design of Novel Drug Candidates

The incorporation of 2-Chloro-D-phenylalanine into drug design is a strategy employed to enhance the therapeutic properties of new drug candidates. chemimpex.com Its distinct structure can be leveraged to improve how a drug interacts with its biological target and to influence its behavior within the body.

Enhancement of Binding Affinity and Selectivity

A critical aspect of drug design is achieving high binding affinity, meaning the drug binds tightly to its intended target, and selectivity, ensuring it does not bind to unintended targets, which can cause side effects. The introduction of a chlorine atom on the phenyl ring of D-phenylalanine significantly alters the molecule's electronic and steric properties. vulcanchem.com This modification can lead to a substantial increase in binding affinity for specific biological targets, such as enzymes or receptors. vulcanchem.comthermofisher.com

The enhanced binding can be attributed to the altered electronic distribution and the potential for new interactions between the drug molecule and the target protein. vulcanchem.com This makes 2-Chloro-D-phenylalanine and its derivatives valuable tools for medicinal chemists aiming to create more potent and targeted therapies. netascientific.com

Modulating Specific Biological Pathways

2-Chloro-D-phenylalanine and its analogs are utilized in research to modulate specific biological pathways, which is fundamental to developing treatments for a variety of diseases. chemimpex.com By acting as an inhibitor or modulator of key enzymes, this compound can influence cellular processes. For instance, its ability to inhibit enzymes involved in neurotransmitter synthesis makes it a valuable research tool in neuroscience for studying and potentially treating neurological disorders. chemimpex.com The structural similarity to natural amino acids allows it to interact with biological systems, providing insights into metabolic pathways and the mechanisms of action for various therapeutic agents. chemimpex.com

Analogs and Derivatives of 2-Chloro-D-phenylalanine in Research

The core structure of 2-Chloro-D-phenylalanine has been modified to create a variety of analogs and derivatives, expanding its research applications. These modifications include altering the position of the chlorine atom or protecting specific functional groups.

Positional Isomers (e.g., 4-Chloro-D-phenylalanine)

Positional isomers are compounds that have the same molecular formula but differ in the position of a substituent on a parent molecule. rsc.org In the context of chloro-D-phenylalanine, moving the chlorine atom from the 2-position (ortho) to the 4-position (para) creates 4-Chloro-D-phenylalanine. This seemingly small change can significantly impact the molecule's biological activity and how it interacts with its target. biomedres.us

4-Chloro-D-phenylalanine is also used in pharmaceutical development, particularly for neurological disorders, and in protein engineering studies. chemimpex.com The different spatial arrangement of the chlorine atom in 4-Chloro-D-phenylalanine compared to its 2-chloro counterpart can lead to different binding affinities and selectivities for enzymes and receptors. The racemic mixture, 4-Chloro-DL-phenylalanine, is known to be an irreversible inhibitor of tryptophan hydroxylase, a key enzyme in serotonin synthesis. scbt.com This property makes it a useful tool in neuroscience research to study the role of serotonin in various physiological processes. chemimpex.com

Table 1: Comparison of 2-Chloro-D-phenylalanine and its Positional Isomer

| Feature | 2-Chloro-D-phenylalanine | 4-Chloro-D-phenylalanine |

| Chlorine Position | Ortho (2-position) | Para (4-position) |

| Key Research Areas | Pharmaceutical development, enzyme inhibition, neuroscience. chemimpex.com | Pharmaceutical development, protein engineering, neuroscience. chemimpex.com |

| Known Inhibition | Phenylalanine hydroxylase. chemimpex.com | Tryptophan hydroxylase (as DL-form). scbt.com |

N-Protected Derivatives (e.g., Boc-2-chloro-D-phenylalanine)

In peptide synthesis and other chemical reactions, it is often necessary to protect certain functional groups to prevent unwanted side reactions. The N-protected derivative, Boc-2-chloro-D-phenylalanine, has a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom of the amino acid. chemimpex.com This protecting group enhances the compound's stability and solubility, making it a valuable building block in the synthesis of peptides and other bioactive compounds. chemimpex.com

Boc-2-chloro-D-phenylalanine is widely used in drug development and biochemical research. chemimpex.com Its incorporation into peptide sequences allows for the creation of novel therapeutics with potentially enhanced stability and biological activity. chemimpex.comcymitquimica.com The Boc group can be easily removed under specific conditions, allowing the amino acid to be incorporated into a growing peptide chain.

Derivatives with Modified Side Chains (e.g., chloroacetyl group)

Derivatives of 2-Chloro-D-phenylalanine are actively explored in medicinal chemistry. One such modification is the introduction of a chloroacetyl group, creating N-(2-Chloroacetyl)phenylalanine. This derivative is characterized by a phenylalanine backbone modified with a reactive chloroacetyl moiety. cymitquimica.com The presence of the chlorine atom in the chloroacetyl group increases the electrophilicity of the molecule, making it a useful reagent in chemical reactions like acylation and substitution. cymitquimica.com

This reactivity makes N-(2-Chloroacetyl)phenylalanine a valuable intermediate in the synthesis of more complex molecules and peptides for pharmaceutical research and drug development. cymitquimica.comnih.gov The phenylalanine component provides a chiral center, which can be crucial for the biological activity and specific interactions of the final compound with its biological targets. cymitquimica.com Researchers utilize these derivatives to create novel compounds with potential therapeutic applications. cymitquimica.commedchemexpress.com

Di-(2-chloroethyl)aminophenylalanine Derivatives (e.g., Melphalan)

A significant class of derivatives is based on the di-(2-chloroethyl)aminophenylalanine structure. A prominent example, although an L-isomer, is Melphalan, a nitrogen mustard alkylating agent used in chemotherapy. wikipedia.orgcancercareontario.ca The synthesis of DL-, L-, and D-p-di-(2-chloroethyl) aminophenylalanine was first described in the mid-1950s as part of a search for more selective tumor inhibitors. researchgate.netrsc.org

The mechanism of action for these derivatives involves the chemical alteration of DNA. wikipedia.org The di-(2-chloroethyl)amino group forms highly reactive carbonium ions that attach to DNA, primarily at the N7 position of guanine (B1146940) bases. drugbank.compatsnap.com This process, known as alkylation, leads to the formation of cross-links between and within DNA strands. wikipedia.orgpatsnap.com These cross-links disrupt DNA synthesis and transcription, which are essential for cell survival and proliferation, ultimately causing cytotoxicity in both dividing and non-dividing tumor cells. wikipedia.orgdrugbank.compatsnap.com

Initial biological testing on the Walker carcinoma 256 in rats revealed that the L-isomer, Melphalan, exhibited the highest anti-tumor activity. rsc.org Research has also been conducted on the D-isomer and the racemic DL-mixture. researchgate.netrsc.org The study of these derivatives provides insight into how the stereochemistry of the amino acid carrier influences biological activity and uptake by cells. researchgate.netdrugbank.com

Non-natural Amino Acid Analogs in Protein Engineering

2-Chloro-D-phenylalanine and its isomers are classified as non-natural amino acids (nnAAs), which are essential tools in protein engineering and synthetic biology. bitesizebio.com The incorporation of nnAAs into proteins allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. nih.gov

The process often involves engineering the translational machinery of cells, such as E. coli. nih.gov For instance, a mutant E. coli phenylalanyl-tRNA synthetase (PheRS) with an enlarged amino acid binding pocket has been developed to charge transfer RNA (tRNA) with p-chlorophenylalanine. nih.govcaltech.edu This allows for the "global" incorporation of the analog, where it partially and randomly replaces phenylalanine in the protein structure. nih.gov The incorporation of p-chlorophenylalanine into bacterial proteins can lead to misfolding and growth inhibition, a principle that has been harnessed for use as a counter-selectable marker in genetic engineering. researchgate.net

These techniques have been used to incorporate a variety of phenylalanine analogs carrying different functional groups (e.g., iodo, cyano, azido (B1232118) groups) into proteins, with substitution efficiencies ranging from 45% to 90%. nih.gov The ability to introduce halogenated phenylalanine derivatives allows for the study of protein dynamics and interactions and the development of new protein materials with enhanced properties. rsc.org

Pre-clinical and In Vitro Studies

Pre-clinical and in vitro research is crucial for determining the therapeutic potential and understanding the cellular effects of compounds like 2-Chloro-D-phenylalanine before any clinical consideration.

Evaluation of Therapeutic Potential

The therapeutic potential of 2-Chloro-D-phenylalanine and its derivatives is evaluated through various in vitro studies. For example, derivatives of quinazoline, which can be synthesized using chloro-phenylalanine building blocks, have been assessed for their anticancer activities. nih.gov Studies have shown that certain 6-chloro-2-p-tolylquinazolinone derivatives exhibit broad-spectrum antitumor activity in the micromolar range against various cancer cell lines. nih.gov

Similarly, the D-isomer of 2-iodo-phenylalanine has been evaluated as a potential tumor tracer in oncological research. ugent.be The evaluation of such compounds often involves determining their inhibitory concentration (IC50) against specific cell lines or their ability to bind to target receptors. For instance, preclinical evaluations of heterodimeric molecules targeting both Prostate-Specific Membrane Antigen (PSMA) and Gastrin-Releasing Peptide Receptor (GRPR) have been conducted in prostate cancer models, showing specific tumor uptake. nih.govacs.org These studies are fundamental in identifying lead compounds for the development of new antibiotics, antifungal agents, or anticancer drugs. scielo.br

Investigation of Cellular Mechanisms

Investigating the cellular mechanisms of 2-Chloro-D-phenylalanine and its analogs is key to understanding their biological effects. p-Chlorophenylalanine (pCPA), an isomer, is known to be an inhibitor of the enzyme phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine. researchgate.netnih.govfrontiersin.org Studies in hepatoma cells have shown that pCPA specifically reduces PAH activity, leading to a decrease in the enzyme's antigen levels. nih.gov This suggests that the compound acts at or near the time of enzyme synthesis. nih.gov Furthermore, pCPA has been shown to inhibit tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, leading to the depletion of serotonin in the brain. biocrick.com

Metabolomics studies utilize L-2-chlorophenylalanine as an internal standard to analyze cellular metabolite changes, for example, in response to oxidative stress in HepG2 cells. mdpi.comnih.gov By tracking these metabolic shifts, researchers can elucidate the pathways affected by a compound. Molecular docking studies have also been used to predict how chloro-phenylalanine derivatives might interact with and inhibit key enzymes, such as those involved in fungal cell wall synthesis, providing a hypothetical mechanism for their observed antifungal activity.

Interactive Data Table: Research Applications and Findings

| Section | Compound/Derivative Class | Key Research Application | Notable Findings |

| 4.4.3 | N-(2-Chloroacetyl)phenylalanine | Intermediate in pharmaceutical synthesis. cymitquimica.comnih.gov | The chloroacetyl group enhances reactivity for creating complex molecules. cymitquimica.com |

| 4.4.4 | Di-(2-chloroethyl)aminophenylalanine | Anticancer agent research. rsc.orgnih.gov | The L-isomer (Melphalan) is a potent DNA alkylating agent, inducing cytotoxicity in tumor cells. wikipedia.orgdrugbank.compatsnap.com |

| 4.4.5 | Non-natural Amino Acid Analogs | Protein engineering and synthetic biology. nih.gov | Can be incorporated into proteins to alter structure and function. nih.gov p-chlorophenylalanine incorporation can inhibit bacterial growth. researchgate.net |

| 4.5.1 | Quinazoline derivatives | In vitro anticancer activity screening. nih.gov | Certain derivatives show broad-spectrum antitumor activity in the micromolar range. nih.gov |

| 4.5.2 | p-Chlorophenylalanine (pCPA) | Investigation of enzyme inhibition. researchgate.netnih.gov | Inhibits phenylalanine hydroxylase and tryptophan hydroxylase, affecting cellular metabolism. nih.govbiocrick.com |

Analytical and Research Methodologies

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are fundamental in separating 2-Chloro-D-phenylalanine from other compounds and its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the enantiomeric purity of 2-Chloro-D-phenylalanine. thermofisher.com This technique is essential to quantify the presence of the L-enantiomer, which can have different biological effects. For instance, a certificate of analysis for a commercial sample of 2-Chloro-D-phenylalanine specifies an assay of ≥98% purity as determined by HPLC. avantorsciences.com The enantiomeric excess is a critical parameter, with some standards requiring ≥97.5%. thermofisher.com

A study focused on the synthesis of chiral phenylalanine derivatives utilized HPLC with a chiral column (Daicel Chiralcel IC) and a mobile phase of n-hexane-isopropanol to determine the enantiomeric excess of the synthesized compounds. nih.gov Another method for determining the enantiomeric purity of amino acids involves pre-column derivatization with agents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) to enhance detection sensitivity, followed by separation on a chiral stationary phase. researchgate.net

The following table summarizes typical HPLC conditions used for the analysis of phenylalanine derivatives:

| Parameter | Value | Reference |

| Column | Daicel Chiralcel IC | nih.gov |

| Mobile Phase | n-hexane/isopropanol (98:2) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | UV | yakhak.org |

This table is interactive. Click on the headers to sort the data.

Chiral HPLC is specifically designed to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of 2-Chloro-D-phenylalanine. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective in the enantioseparation of various amino acid derivatives. csic.es For instance, Chiralpak® IA (amylose-based) and Chiralpak® IB (cellulose-based) columns are commonly used. csic.es

Research has shown that the choice of mobile phase, often a mixture of solvents like n-hexane, chloroform, and ethanol, is crucial for achieving optimal separation. csic.es The introduction of an electron-withdrawing chloro group in the phenylcarbamate moiety of some CSPs can lead to different chiral interactions and recognition, sometimes resulting in a reversal of the elution order of the enantiomers. yakhak.org A validated chiral HPLC method for a related compound, melphalan, utilized a Crownpak CR (+) column with a mobile phase of perchloric acid (pH 4.0) and methanol (B129727) (90:10), demonstrating baseline resolution of the enantiomers. scientific.net

A study on the highly selective synthesis of D-amino acids reported the HPLC analysis of 2-chloro-l-phenylalanine (B556779) and 2-chloro-d-phenylalanine, with distinct retention times of 37.66 min and 34.227 min, respectively, indicating successful separation. nih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 2-Chloro-D-phenylalanine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of 2-Chloro-D-phenylalanine. Both ¹H NMR and ¹³C NMR are employed to verify the compound's structural integrity.